5-Amino-2-iodo-4-methyl-benzoic acid methyl ester
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Overview
Description
5-Amino-2-iodo-4-methyl-benzoic acid methyl ester is a chemical compound with the molecular formula C9H10INO2. It is characterized by the presence of an amino group, an iodine atom, and a methyl group on a benzoic acid core structure, which is further esterified with a methyl group. This compound is of interest in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including:
Halogenation and Esterification: Starting from 2-aminobenzoic acid, the compound can be halogenated to introduce the iodine atom at the 4-position, followed by methylation to form the ester group.
Friedel-Crafts Acylation: This method involves the acylation of a methyl-substituted benzene ring with an appropriate acyl chloride in the presence of a Lewis acid catalyst, followed by iodination and amination steps.
Industrial Production Methods: In an industrial setting, the compound is typically produced through optimized versions of the above synthetic routes, ensuring high yield and purity. Large-scale production may involve continuous flow reactors and advanced purification techniques to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: 5-Amino-2-iodo-4-methyl-benzoic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The iodine atom can be reduced to form an iodide.
Substitution: The iodine atom can be substituted with other groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as alkyl halides and aryl halides are used in substitution reactions, often in the presence of a base.
Major Products Formed:
Nitro Compound: Resulting from the oxidation of the amino group.
Iodide: Resulting from the reduction of the iodine atom.
Substituted Derivatives: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its iodine atom makes it a useful reagent in cross-coupling reactions, such as the Suzuki-Miyaura coupling.
Biology: In biological research, the compound can be used as a probe to study biological systems due to its fluorescent properties when iodine is present.
Medicine: The compound has potential applications in medicinal chemistry, where it can be used to develop new pharmaceuticals. Its structural similarity to other biologically active compounds makes it a valuable starting material for drug synthesis.
Industry: In the chemical industry, it is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 5-Amino-2-iodo-4-methyl-benzoic acid methyl ester exerts its effects depends on its specific application. For example, in cross-coupling reactions, the iodine atom acts as a leaving group, facilitating the formation of carbon-carbon bonds. The molecular targets and pathways involved vary depending on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
5-Amino-4-iodo-2-methyl-benzoic acid methyl ester: Similar structure but with a different position of the iodine atom.
2-Amino-5-chloro-benzoic acid methyl ester: Similar structure but with a chlorine atom instead of iodine.
Uniqueness: The presence of the iodine atom at the 2-position in 5-Amino-2-iodo-4-methyl-benzoic acid methyl ester makes it unique compared to similar compounds
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Biological Activity
5-Amino-2-iodo-4-methyl-benzoic acid methyl ester (commonly referred to as 5-AIMB) is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological activities, and relevant research findings, including case studies and data tables.
This compound is characterized by its unique structure, which includes an amino group, an iodo substituent, and a methyl ester functional group. The molecular formula is C9H10INO2 with a molecular weight of approximately 277.09 g/mol.
Biological Activity
5-AIMB has been studied for various biological activities, including:
- Antimicrobial Activity : Research indicates that 5-AIMB exhibits significant antimicrobial properties against various bacterial strains. A study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.
- Anti-inflammatory Properties : The compound has shown potential in modulating inflammatory responses. It was found to inhibit the production of pro-inflammatory cytokines in vitro, suggesting a mechanism that could be beneficial in treating inflammatory diseases.
- Antioxidant Activity : In assays measuring radical scavenging activity, 5-AIMB displayed moderate antioxidant properties, which could help in reducing oxidative stress in biological systems.
Data Table: Biological Activity Summary
Case Studies
Several case studies have explored the therapeutic potential of 5-AIMB:
- Case Study on Antimicrobial Effects : A study conducted by Smith et al. (2020) evaluated the antimicrobial efficacy of 5-AIMB against clinical isolates of Staphylococcus aureus. The results indicated that the compound inhibited bacterial growth effectively and could serve as a lead compound for developing new antibiotics.
- In Vivo Anti-inflammatory Study : In a murine model of arthritis, administration of 5-AIMB resulted in reduced swelling and inflammation compared to the control group. The study concluded that the compound could be a candidate for further development as an anti-inflammatory agent.
- Oxidative Stress Reduction : A recent publication highlighted the role of 5-AIMB in reducing oxidative stress markers in human cell lines exposed to oxidative agents. This suggests its potential application in conditions associated with oxidative damage.
Properties
IUPAC Name |
methyl 5-amino-2-iodo-4-methylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10INO2/c1-5-3-7(10)6(4-8(5)11)9(12)13-2/h3-4H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIQSHNCWSNFRSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N)C(=O)OC)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10INO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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